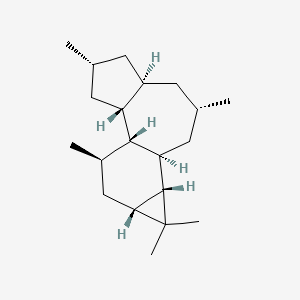

Tigliane

描述

属性

CAS 编号 |

67707-87-3 |

|---|---|

分子式 |

C20H34 |

分子量 |

274.5 g/mol |

IUPAC 名称 |

(1R,2R,4R,6S,8S,10R,11S,13R,15R)-4,8,12,12,15-pentamethyltetracyclo[8.5.0.02,6.011,13]pentadecane |

InChI |

InChI=1S/C20H34/c1-11-6-14-7-12(2)9-16-18(15(14)8-11)13(3)10-17-19(16)20(17,4)5/h11-19H,6-10H2,1-5H3/t11-,12+,13-,14+,15-,16-,17-,18-,19+/m1/s1 |

InChI 键 |

CGVXVPQJMYMMIH-HKDZDBKOSA-N |

SMILES |

CC1CC2CC(CC3C(C2C1)C(CC4C3C4(C)C)C)C |

手性 SMILES |

C[C@@H]1C[C@H]2C[C@@H](C[C@@H]3[C@@H]([C@@H]2C1)[C@@H](C[C@@H]4[C@H]3C4(C)C)C)C |

规范 SMILES |

CC1CC2CC(CC3C(C2C1)C(CC4C3C4(C)C)C)C |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Tigliane Diterpenoids from Euphorbiaceae

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigliane diterpenoids represent a class of structurally complex natural products characterized by a unique 5/7/6/3 tetracyclic carbon skeleton.[1][2][3] These compounds are predominantly found in plant species belonging to the Euphorbiaceae and Thymelaeaceae families.[1][2][4][5] The significant interest in this compound diterpenoids within the scientific and pharmaceutical communities stems from their wide range of potent biological activities, which include anti-cancer, anti-HIV, and pro-inflammatory effects.[1][2] Notably, phorbol esters, a well-known subgroup of tiglianes, are famous for their ability to potently activate Protein Kinase C (PKC), making them invaluable tools in cancer research and for studying signal transduction.[1] The intricate structures and potent bioactivities of these molecules, such as tigilanol tiglate, which has been approved for veterinary oncology, underscore their potential as scaffolds for the development of novel therapeutics.[6][7] This guide provides an in-depth overview of the methodologies for the discovery, isolation, and characterization of these valuable compounds from their natural plant sources.

Data Presentation: this compound Diterpenoids from Euphorbia Species

The genus Euphorbia is a rich source of diverse this compound diterpenoids.[7][8] The following tables summarize key quantitative data regarding their isolation and biological activities, providing a comparative reference for researchers.

Table 1: Selected this compound Diterpenoids Isolated from Various Euphorbia Species

| Compound Name | Euphorbia Species | Plant Part | Reference |

| Eupneonoid A & B | E. neorubella | Whole Plant | [9] |

| Euphkanoids A - F | E. kansuensis | Roots | [10] |

| 16-angeloyloxy-13α-isobutanoyloxy-4β,9α,20-trihydroxytiglia-1,5-diene-3,7-dione | E. grandicornis | Aerial Parts | [11] |

| Fischerosides A-C | E. fischeriana | Whole Plant | [12] |

| Euphomonophane A-E | E. monostyla | Whole Plant | [13] |

| Euphordraculoate A | E. dracunculoides | Whole Plant | [14][15] |

| 12-O-(2E,4E,6E,8E-tetradecatetraenoyl)-13-O-isobutyroyl-4β-deoxyphorbol | E. tirucalli | Whole Plant | [16] |

| Various Phorbol Esters | E. resinifera | Latex | [4] |

| Various this compound Derivatives | E. nicaeensis | Roots | [4][17] |

| Various this compound Diterpenoids | E. fischeriana | Latex | [18] |

Table 2: Bioactivity of Selected this compound Diterpenoids

| Compound | Biological Activity | Assay System | Quantitative Data (IC₅₀ / EC₅₀) | Reference |

| Eupneonoids A & B | Cytotoxicity | A549 Human Lung Carcinoma Cells | IC₅₀: 1.318 - 7.042 μM | [9] |

| Unnamed this compound Derivative (Compound 2) | Anti-HIV Activity | HIV-1 NL4.3 Strain | IC₅₀: 1.10 μM | [17] |

| Unnamed this compound Derivative (Compound 8) | Anti-HIV Activity | HIV-2 ROD Strain | IC₅₀: 7.47 μM | [17] |

| Unnamed this compound Diterpenoid (Compound 1) | Antifeedant Activity | Cotton Bollworm (H. armigera) | EC₅₀: 2.59 μg/cm² | [18] |

| Unnamed this compound Diterpenoid (Compound 4) | Antifeedant Activity | Cotton Bollworm (H. armigera) | EC₅₀: 15.32 μg/cm² | [18] |

| Euphomonophane D | Cytotoxicity | HeLa Cells | IC₅₀: 39.86 μM | [13] |

| Fischeroside C | Anti-HIV-1 Activity | --- | EC₅₀: 0.02 μM | [12] |

| Tiglianes (Compounds 1, 2, 4) | P-glycoprotein Inhibition | HepG2/ADR Cells | Potent Activity | [16] |

Experimental Protocols

The isolation of this compound diterpenoids is a multi-step process that requires careful execution of extraction, partitioning, and chromatographic techniques.

Extraction

The initial step involves extracting the crude metabolites from the plant material.

-

Plant Material Preparation: The collected plant parts (e.g., roots, latex, aerial parts) are air-dried and ground into a fine powder to maximize the surface area for solvent extraction.[10][17]

-

Solvent Extraction: The powdered material is typically extracted at room temperature or under reflux with a polar organic solvent.[17] 95% Ethanol (EtOH) or Methanol (MeOH) are commonly used for exhaustive extraction.[1][10] The process is repeated multiple times to ensure complete extraction, and the resulting solvent extracts are combined and concentrated under reduced pressure using a rotary evaporator.

Liquid-Liquid Partitioning

The crude extract is a complex mixture of compounds with varying polarities. Partitioning is employed to separate the low-polarity tiglianes from more polar constituents.

-

Procedure: The concentrated crude extract is suspended in water and then sequentially partitioned with immiscible organic solvents of increasing polarity.[10]

-

Solvent Selection: Since this compound diterpenoids are of low polarity, they are typically partitioned from the aqueous suspension into solvents such as petroleum ether, hexane, dichloromethane (CH₂Cl₂), chloroform (CHCl₃), or ethyl acetate (EtOAc).[1] The EtOAc fraction is often enriched with the desired diterpenoids.[10]

Chromatographic Purification

Multiple stages of chromatography are essential for the isolation of pure this compound diterpenoids from the partitioned fraction.

-

Column Chromatography (CC): This is the primary method for the initial fractionation of the extract.

-

Stationary Phases: Silica gel is the most common adsorbent for separating nonpolar to medium-polar compounds like tiglianes.[1][19] Other options include reversed-phase C18 (RP-C18) silica for separations based on hydrophobicity, and Sephadex LH-20 for size-exclusion chromatography, which is effective in removing pigments and polymeric material.[10]

-

Mobile Phase: A gradient elution system is typically used, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).[10][20]

-

Fraction Collection: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to pool those with similar profiles for further purification.[4]

-

-

High-Performance Liquid Chromatography (HPLC): Semi-preparative HPLC is the final step used to achieve high-purity compounds.[10]

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

-

NMR Spectroscopy: Nuclear Magnetic Resonance is the most powerful tool for structure elucidation of novel compounds.[1]

-

1D NMR: ¹H NMR provides information about the protons and their chemical environment, while ¹³C NMR reveals the number and type of carbon atoms.[21]

-

2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for establishing the connectivity of atoms and the relative stereochemistry of the molecule.[11][21]

-

Characteristic Signals: Tiglianes exhibit characteristic NMR signals, notably for the gem-dimethylcyclopropane moiety, which helps in identifying the core skeleton.[1]

-

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass of the molecule, which allows for the calculation of its molecular formula.[17]

-

Other Spectroscopic Methods:

-

Infrared (IR) Spectroscopy: Provides information on the functional groups present, such as hydroxyl (-OH) and carbonyl (C=O) groups.[22]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify the presence of chromophores, like α,β-unsaturated ketone systems, which are common in the A-ring of tiglianes.[4][22]

-

-

Stereochemistry Determination:

-

X-ray Crystallography: When a suitable single crystal can be grown, X-ray diffraction analysis provides unambiguous determination of the complete 3D structure, including absolute stereochemistry.[14] However, tiglianes often exhibit poor crystallinity.[1]

-

Electronic Circular Dichroism (ECD): The absolute configuration of chiral molecules can often be determined by comparing experimental ECD spectra with theoretically calculated spectra.[4][10]

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the generalized workflow for the isolation of this compound diterpenoids from Euphorbiaceae plant material.

Signaling Pathway

This compound phorbol esters are potent activators of Protein Kinase C (PKC). They function by mimicking the endogenous second messenger diacylglycerol (DAG).[1][23][24] This activation triggers a cascade of downstream signaling events crucial for various cellular processes.

References

- 1. This compound and daphnane diterpenoids from Thymelaeaceae family: chemistry, biological activity, and potential in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound diterpenoids from the Euphorbiaceae and Thymelaeaceae families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Six new this compound diterpenoids with anti-inflammatory activity from <i>Euphorbia kansuensis</i> - Arabian Journal of Chemistry [arabjchem.org]

- 11. Unusual this compound diterpenes from Euphorbia grandicornis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound and premyrsinane diterpenoids from Euphorbia monostyla and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Natural and Semisynthetic this compound Diterpenoids with New Carbon Skeletons from Euphorbia dracunculoides as a Wnt Signaling Pathway Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A new this compound-type diterpenoid from Euphorbia tirucalli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-HIV Activity of this compound Derivatives from Euphorbia nicaeensis Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bioactive this compound diterpenoids from the latex of Euphorbia fischeriana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Novel Skeletal Rearrangements of the this compound Diterpenoid Core - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. acgpubs.org [acgpubs.org]

- 23. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

A Technical Guide to the Chemical Structure Elucidation of Novel Tigliane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigliane diterpenoids are a class of natural products characterized by a complex 5/7/6/3 tetracyclic ring system.[1][2] These compounds, primarily isolated from plants of the Euphorbiaceae and Thymelaeaceae families, have garnered significant attention from the scientific community due to their diverse and potent biological activities.[3][4] Many this compound derivatives are known activators of Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction, which underlies their potential as anti-cancer and anti-HIV agents.[3][5][6][7][8] Notably, tigilanol tiglate, a this compound derivative, has been approved for the treatment of canine mast cell tumors and is under investigation for human cancers.[3]

The structural complexity and stereochemical diversity of this compound derivatives present a significant challenge in their chemical structure elucidation. This guide provides an in-depth overview of the methodologies and techniques employed in the isolation, purification, and comprehensive structural characterization of novel this compound compounds. It is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry and drug discovery.

Isolation and Purification of this compound Derivatives

The initial step in the discovery of novel this compound derivatives is their extraction and purification from natural sources.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and purification of this compound derivatives from plant material.

Detailed Experimental Protocol: Extraction and Isolation

The following is a representative protocol for the extraction and isolation of this compound derivatives from plant material.[2][3][9]

-

Plant Material Preparation: Air-dry the plant material (e.g., roots, aerial parts) and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material with an organic solvent such as 95% ethanol or methanol at room temperature for several days. Repeat the extraction process multiple times to ensure exhaustive extraction.

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Liquid-Liquid Partitioning: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol. This compound derivatives, being generally of low polarity, are often concentrated in the EtOAc fraction.[3]

-

Column Chromatography:

-

Subject the bioactive fraction (e.g., EtOAc extract) to silica gel column chromatography, eluting with a gradient of solvents, typically a mixture of a non-polar solvent (e.g., hexane, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol).

-

Further fractionate the resulting sub-fractions using octadecylsilyl (ODS) silica gel column chromatography.

-

-

High-Performance Liquid Chromatography (HPLC): Purify the active fractions obtained from column chromatography using preparative HPLC on a C18 column with a suitable solvent system (e.g., acetonitrile/water or methanol/water) to yield the pure this compound derivatives.

Spectroscopic and Spectrometric Analysis

The definitive structural elucidation of novel this compound derivatives relies on a combination of modern spectroscopic and spectrometric techniques.[10][11][12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon skeleton and relative stereochemistry of this compound derivatives.[3][4][15] A suite of 1D and 2D NMR experiments is typically employed.

-

1D NMR:

-

¹H NMR: Provides information about the number, chemical environment, and multiplicity of protons.

-

¹³C NMR: Reveals the number and types of carbon atoms (e.g., carbonyls, olefins, methines, methylenes, methyls).

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, establishing connectivity within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assembling the molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

-

Table 1: Representative ¹H and ¹³C NMR Data for a Novel this compound Derivative (Hypothetical)

| Position | δC (ppm) | δH (ppm, J in Hz) | Key HMBC Correlations | Key NOESY Correlations |

| 1 | 158.2 | 7.55 (br s) | C-2, C-3, C-10, C-11 | H-10 |

| 2 | 135.8 | - | - | - |

| 3 | 209.5 | - | - | - |

| 4 | 75.1 | - | - | - |

| 5 | 83.9 | 3.45 (d, 10.5) | C-4, C-6, C-7, C-10 | H-6, H-7 |

| 6 | 128.9 | 5.80 (dd, 10.5, 2.0) | C-4, C-5, C-7, C-8 | H-5, H-7 |

| 7 | 140.1 | 5.95 (br d, 2.0) | C-5, C-6, C-8, C-9 | H-5, H-6, H-8 |

| 8 | 45.3 | 3.20 (m) | C-7, C-9, C-10, C-12, C-14 | H-7, H-10, H-12, H-14 |

| 9 | 80.2 | - | - | - |

| 10 | 42.1 | 2.50 (m) | C-1, C-2, C-8, C-11 | H-1, H-8, H-11 |

| 11 | 25.3 | 1.80 (m) | C-10, C-12, C-15, C-16, C-17 | H-10, H-12 |

| 12 | 78.5 | 5.50 (d, 8.0) | C-8, C-11, C-13, C-14 | H-8, H-11, H-13, H-14 |

| 13 | 72.8 | 4.90 (d, 8.0) | C-12, C-14, C-1' | H-12, H-14 |

| 14 | 38.2 | 2.60 (m) | C-8, C-12, C-13 | H-8, H-12, H-13 |

| 15 | 22.1 | - | - | - |

| 16 | 17.5 | 1.10 (s) | C-11, C-15, C-17 | H-17 |

| 17 | 15.9 | 1.05 (s) | C-11, C-15, C-16 | H-16 |

| 18 | 26.8 | 1.25 (s) | C-3, C-4, C-5 | - |

| 19 | 10.2 | 1.75 (br s) | C-1, C-2, C-3 | - |

| 20 | 65.4 | 4.10 (d, 12.0), 3.95 (d, 12.0) | C-6, C-7, C-8 | - |

| 1' | 170.1 | - | - | - |

| 2' | 21.2 | 2.05 (s) | C-1' | - |

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular formula and obtaining information about the fragmentation patterns of this compound derivatives.[3][15][16]

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): Provides the accurate mass of the molecular ion, which is used to determine the elemental composition and molecular formula.

-

Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern. This pattern can provide valuable structural information, such as the nature and position of ester side chains.[3]

Other Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and olefinic (C=C) moieties.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores, such as conjugated double bonds and aromatic rings.

Biological Activity and Signaling Pathways

A primary mechanism of action for many biologically active this compound derivatives is the activation of Protein Kinase C (PKC).[3][5][6][7][8]

Protein Kinase C (PKC) Activation Pathway

The following diagram illustrates the canonical PKC activation pathway initiated by this compound derivatives.

Experimental Protocol: In Vitro PKC Activation Assay

This protocol describes a common method to assess the PKC-activating potential of novel this compound derivatives.

-

Cell Culture: Culture a suitable cell line (e.g., RAW264.7 macrophages) in appropriate media.

-

Compound Treatment: Treat the cells with varying concentrations of the novel this compound derivative for a specified duration. A known PKC activator, such as phorbol 12-myristate 13-acetate (PMA), should be used as a positive control.

-

Nitric Oxide (NO) Production Assay:

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.

-

Increased NO production is an indicator of PKC activation in these cells.[2]

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) to quantify the potency of the compound.

Table 2: Bioactivity Data for Novel this compound Derivatives against a Cancer Cell Line (Hypothetical)

| Compound | IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |

| Novel this compound 1 | 5.2 | 0.8 |

| Novel this compound 2 | 1.8 | 0.8 |

| Novel this compound 3 | 12.5 | 0.8 |

Conclusion

The chemical structure elucidation of novel this compound derivatives is a multifaceted process that requires a synergistic application of advanced chromatographic and spectroscopic techniques. This guide has provided a comprehensive overview of the key experimental protocols and data interpretation strategies involved in this endeavor. A thorough understanding of these methodologies is crucial for the successful discovery and development of new therapeutic agents from this promising class of natural products. The continued exploration of the chemical diversity of this compound diterpenoids holds significant promise for uncovering novel drug leads with potent and selective biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. Six new this compound diterpenoids with anti-inflammatory activity from <i>Euphorbia kansuensis</i> - Arabian Journal of Chemistry [arabjchem.org]

- 3. This compound and daphnane diterpenoids from Thymelaeaceae family: chemistry, biological activity, and potential in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure/activity relationships of polyfunctional diterpenes of the this compound type. A pharmacophore model for protein-kinase-C activators based on structure/activity studies and molecular modeling of the tumor promoters 12-O-tetradecanoylphorbol 13-acetate and 3-O-tetradecanoylingenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Activation of PKC supports the anticancer activity of tigilanol tiglate and related epoxytiglianes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New this compound-type diterpenoids from Euphorbia aellenii Rech. f. with immunomodulatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lehigh.edu [lehigh.edu]

- 11. jchps.com [jchps.com]

- 12. bvuniversity.edu.in [bvuniversity.edu.in]

- 13. Spectroscopic and chemical techniques for structure elucidation of alkaloids | PPTX [slideshare.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of the Tigliane Skeleton in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigliane-type diterpenoids are a class of structurally complex natural products predominantly found in plants of the Euphorbiaceae and Thymelaeaceae families.[1][2] These compounds, including the well-known phorbol esters, exhibit a wide range of potent biological activities, from pro-inflammatory and tumor-promoting to anti-cancer and anti-HIV properties.[1][3] The unique 5/7/6/3 fused tetracyclic carbon skeleton of tiglianes presents a significant synthetic challenge, making the elucidation of their biosynthetic pathway a critical area of research for enabling biotechnological production and the development of novel therapeutics.[4][5] This guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, detailing the key enzymatic steps, relevant quantitative data, experimental methodologies, and regulatory aspects.

Core Biosynthetic Pathway

The biosynthesis of the this compound skeleton is a multi-step process that begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), and proceeds through a series of cyclizations and oxidative modifications. The pathway is generally accepted to involve the formation of a casbene intermediate, followed by cyclization to a lathyrane scaffold, which is then further rearranged to form the core this compound structure.[1][4][6]

Formation of the Diterpene Precursor: Geranylgeranyl Diphosphate (GGPP)

The journey to the this compound skeleton begins with the synthesis of the C20 precursor, geranylgeranyl diphosphate (GGPP). In plants, GGPP is synthesized through the methylerythritol 4-phosphate (MEP) pathway, which is localized in the plastids. This pathway utilizes pyruvate and glyceraldehyde-3-phosphate as initial substrates to produce the five-carbon isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Head-to-tail condensation of three molecules of IPP with one molecule of DMAPP, catalyzed by GGPP synthase (GGPPS), yields the final C20 GGPP molecule.

Cyclization of GGPP to Casbene

The first committed step in the biosynthesis of many Euphorbiaceae diterpenoids, including tiglianes, is the cyclization of GGPP to form the macrocyclic diterpene casbene.[7][8][9] This reaction is catalyzed by the enzyme casbene synthase (CS), a class I terpene cyclase.[10][11]

Oxidative Modifications and Formation of the Lathyrane and this compound Skeletons

Following the formation of casbene, a series of oxidative modifications and subsequent cyclizations are required to construct the intricate this compound framework. While the exact sequence of these events is still under investigation, key enzymatic players have been identified, primarily from the cytochrome P450 (CYP450) and alcohol dehydrogenase (ADH) families.[12][13]

The proposed pathway involves the initial oxidation of casbene at specific positions, followed by intramolecular cyclizations. Research in Euphorbia lathyris has implicated two cytochrome P450 enzymes, CYP71D445 and CYP726A27, in the regio-specific oxidation of casbene at the C9 and C5 positions, respectively.[13] These initial hydroxylations are thought to be followed by further oxidation and a subsequent cyclization, potentially mediated by an alcohol dehydrogenase (ADH), to form the lathyrane skeleton, exemplified by the intermediate jolkinol C.[4][13] The conversion from the lathyrane to the this compound skeleton is hypothesized to proceed through further enzymatic rearrangements, although the specific enzymes catalyzing this step have not yet been fully characterized.[4][6]

Quantitative Data

Quantitative analysis of the this compound biosynthetic pathway is crucial for understanding its efficiency and for metabolic engineering efforts. The following tables summarize key quantitative data available in the literature.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Source Organism | Substrate | Km | Vmax | kcat | Reference |

| Casbene Synthase | Ricinus communis | Geranylgeranyl Pyrophosphate | 1.9 µM | Not Reported | Not Reported | [14][15] |

Note: Comprehensive kinetic data for other key enzymes such as CYP71D445, CYP726A27, and the specific ADH involved in this compound biosynthesis are not yet available in the public domain.

Table 2: Product Yields from Metabolic Engineering Studies

| Host Organism | Engineered Pathway | Product | Titer | Reference |

| Saccharomyces cerevisiae | Overexpression of casbene synthase and GGPP synthase | Casbene | 31 mg/L | [9][16] |

| Saccharomyces cerevisiae | Overexpression of casbene synthase, CYP71D445, CYP726A27, and ADH | Jolkinol C | ~800 mg/L | [17] |

| Saccharomyces cerevisiae | Overexpression of casbene synthase, CYP71D445, CYP726A27, and ADH | Total Oxidized Casbanes | >1 g/L | [17] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of Casbene Synthase

This protocol describes the general workflow for expressing and purifying casbene synthase in E. coli for in vitro characterization.[14][18]

1. Gene Cloning and Vector Construction:

-

The coding sequence for casbene synthase, with the plastidial transit peptide removed, is amplified from cDNA of the source organism (e.g., Ricinus communis or Jatropha curcas).

-

The amplified gene is cloned into a suitable E. coli expression vector, such as pET28a(+), which typically provides an N-terminal His-tag for purification.

2. Protein Expression:

-

The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic, grown overnight at 37°C.

-

The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

The culture is then incubated at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 16-24 hours) to enhance soluble protein expression.

3. Cell Lysis and Protein Purification:

-

Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).

-

Cells are lysed by sonication or using a French press.

-

The lysate is clarified by centrifugation to remove cell debris.

-

The supernatant containing the His-tagged casbene synthase is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

The column is washed with a wash buffer (similar to lysis buffer but with a slightly higher imidazole concentration, e.g., 20-40 mM).

-

The purified protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Casbene Synthase Enzyme Assay

This assay is used to determine the activity and kinetic parameters of the purified casbene synthase.[14][15]

1. Reaction Mixture:

-

A typical reaction mixture (e.g., 100 µL) contains:

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

Divalent cation (e.g., 10 mM MgCl2)

-

Substrate (geranylgeranyl diphosphate) at varying concentrations

-

Purified casbene synthase enzyme (e.g., 1-5 µg)

-

2. Reaction Incubation:

-

The reaction is initiated by the addition of the enzyme.

-

The mixture is incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

3. Product Extraction:

-

The reaction is stopped by the addition of a stop solution (e.g., EDTA) and an organic solvent (e.g., hexane or ethyl acetate).

-

The mixture is vortexed vigorously and then centrifuged to separate the organic and aqueous phases.

-

The organic phase containing the casbene product is carefully collected.

4. Product Analysis:

-

The extracted product is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

The identity of casbene is confirmed by comparing its mass spectrum and retention time with an authentic standard.

-

Quantification can be performed using an internal standard.

-

For kinetic analysis, initial reaction velocities are measured at different substrate concentrations and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.

Virus-Induced Gene Silencing (VIGS) in Jatropha curcas

VIGS is a powerful reverse genetics tool to study gene function in plants by transiently silencing the expression of a target gene.[8][9][19]

Quantitative LC-MS/MS Analysis of Phorbol Esters

This method allows for the sensitive and specific quantification of this compound diterpenoids like phorbol esters in plant extracts.[2][17][20][21]

1. Sample Preparation:

-

Plant material (e.g., seeds, leaves) is freeze-dried and ground to a fine powder.

-

A known amount of the powdered material is extracted with a suitable organic solvent (e.g., methanol or a mixture of methanol and dichloromethane).

-

The extract is filtered and may be subjected to a solid-phase extraction (SPE) cleanup step to remove interfering compounds.

-

The final extract is evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

A C18 reversed-phase column is typically used for separation.

-

The mobile phase often consists of a gradient of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.

-

-

Mass Spectrometry (MS/MS):

-

Electrospray ionization (ESI) in positive ion mode is commonly employed.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Specific precursor-to-product ion transitions for each target phorbol ester are monitored.

-

3. Quantification:

-

A calibration curve is generated using authentic standards of the phorbol esters of interest.

-

The concentration of phorbol esters in the samples is determined by comparing their peak areas to the calibration curve.

-

An internal standard can be used to correct for variations in extraction efficiency and instrument response.

Regulation of the this compound Biosynthetic Pathway

The biosynthesis of this compound diterpenoids is tightly regulated in response to various developmental and environmental cues. Phytohormones, particularly jasmonates, are known to play a key role in inducing the expression of genes involved in terpenoid biosynthesis as a defense response against herbivores and pathogens.[22][23][24]

Elicitors, such as fragments of pathogen cell walls, can trigger the jasmonate signaling cascade.[2] This pathway involves the synthesis of jasmonic acid (JA) and its bioactive conjugate, JA-isoleucine (JA-Ile). JA-Ile binds to its receptor, COI1, which is part of an SCF E3 ubiquitin ligase complex. This binding leads to the degradation of JAZ repressor proteins, thereby de-repressing transcription factors (TFs) that activate the expression of JA-responsive genes, including those in the this compound biosynthetic pathway.[4][22]

While the specific transcription factors directly regulating the casbene synthase and downstream modification enzyme genes in this compound-producing plants are not fully elucidated, studies on other terpenoid pathways suggest the involvement of TF families such as AP2/ERF and bHLH (e.g., MYC2).[24][25][26][27] The promoters of genes like casbene synthase likely contain jasmonate-responsive elements (JREs) that are recognized by these transcription factors.[24]

References

- 1. researchgate.net [researchgate.net]

- 2. mst.elsevierpure.com [mst.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics and reaction mechanism of yeast alcohol dehydrogenase with long-chain primary alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monitoring casbene synthase in Jatropha curcas tissues using targeted proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of the Macrocyclic Diterpene Casbene in Castor Bean (Ricinus communis L.) Seedlings : Changes in Enzyme Levels Induced by Fungal Infection and Intracellular Localization of the Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BioKB - Publication [biokb.lcsb.uni.lu]

- 10. Casbene synthase - Wikipedia [en.wikipedia.org]

- 11. uniprot.org [uniprot.org]

- 12. Production of Bioactive Diterpenoids in the Euphorbiaceae Depends on Evolutionarily Conserved Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Biosynthesis of the Diterpene Phytoalexin Casbene: Partial Purification and Characterization of Casbene Synthetase from Ricinis communis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biosynthesis of the Diterpene Phytoalexin Casbene: Partial Purification and Characterization of Casbene Synthetase from Ricinis communis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cloning of casbene and neocembrene synthases from Euphorbiaceae plants and expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. Protocol to purify recombinant inflammatory caspases and assess their catalytic activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cjnmcpu.com [cjnmcpu.com]

- 20. Screening for toxic phorbol esters in jerky pet treat products using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. The jasmonate-responsive element from the ORCA3 promoter from Catharanthus roseus is active in Arabidopsis and is controlled by the transcription factor AtMYC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. scilit.com [scilit.com]

- 26. A novel jasmonate‐ and elicitor‐responsive element in the periwinkle secondary metabolite biosynthetic gene Str interacts with a jasmonate‐ and elicitor‐inducible AP2‐domain transcription factor, ORCA2 | The EMBO Journal [link.springer.com]

- 27. A novel jasmonate- and elicitor-responsive element in the periwinkle secondary metabolite biosynthetic gene Str interacts with a jasmonate- and elicitor-inducible AP2-domain transcription factor, ORCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Properties of Naturally Occurring Tigliane Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naturally occurring tigliane esters, a class of diterpenoids found predominantly in the plant families Euphorbiaceae and Thymelaeaceae, have garnered significant scientific interest due to their potent and diverse biological activities.[1][2] These compounds, characterized by a complex tetracyclic carbon skeleton, are renowned for their ability to modulate key cellular signaling pathways, most notably through the activation of Protein Kinase C (PKC).[1] While some this compound esters, such as the archetypal phorbol 12-myristate 13-acetate (PMA), are well-known as potent tumor promoters, others, like prostratin and tigilanol tiglate (EBC-46), have emerged as promising therapeutic leads for a range of diseases, including HIV/AIDS and cancer.[3][4] This in-depth technical guide provides a comprehensive overview of the core pharmacological properties of these fascinating natural products, with a focus on their mechanisms of action, quantitative biological data, and the experimental methodologies used to elucidate their effects.

Core Mechanism of Action: Protein Kinase C Activation

The primary molecular target of most biologically active this compound esters is the Protein Kinase C (PKC) family of serine/threonine kinases.[1] PKCs are crucial signaling molecules that regulate a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. This compound esters mimic the action of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[5] This activation initiates a cascade of downstream signaling events that are responsible for the diverse pharmacological effects of these compounds.

Caption: Simplified schematic of the MAPK/ERK signaling pathway activated by PKC.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Phorbol esters are potent activators of this pathway. [6]PKC activation leads to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.

dot

Caption: The canonical NF-κB signaling pathway activated by PKC.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological properties of this compound esters.

Isolation of this compound Esters from Plant Material

This protocol provides a general framework for the extraction and isolation of this compound esters from plant sources, such as the seeds or latex of Euphorbiaceae species.

Materials:

-

Dried and powdered plant material

-

Solvents: n-hexane, dichloromethane, ethyl acetate, methanol

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Rotary evaporator

-

Glassware for extraction and chromatography

Procedure:

-

Extraction:

-

Macerate the powdered plant material sequentially with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate, and methanol) at room temperature.

-

Concentrate each extract under reduced pressure using a rotary evaporator.

-

-

Preliminary Fractionation:

-

Subject the most biologically active extract (typically the dichloromethane or ethyl acetate extract) to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane and ethyl acetate to obtain several fractions.

-

-

Purification:

-

Further purify the active fractions using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Perform final purification of the isolated compounds by preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water).

-

-

Structure Elucidation:

-

Characterize the pure compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

-

In Vitro PKC Kinase Activity Assay

This assay measures the ability of this compound esters to activate PKC isoforms, which then phosphorylate a specific substrate.

Materials:

-

Purified recombinant PKC isoforms

-

This compound ester of interest

-

PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

-

[γ-³²P]ATP

-

Kinase reaction buffer (containing Tris-HCl, MgCl₂, CaCl₂, and phospholipids like phosphatidylserine)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture containing the kinase buffer, PKC isoform, substrate, and the this compound ester at various concentrations.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

-

Calculate the specific activity of PKC in the presence of different concentrations of the this compound ester.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [7][8] Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound ester of interest

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound ester for a specified duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the this compound ester. [7][8]

Western Blotting for PKC Activation and Downstream Signaling

Western blotting is used to detect the phosphorylation and/or translocation of PKC and its downstream targets (e.g., ERK, IκB) as a measure of pathway activation. [9][10][11] Materials:

-

Cells treated with a this compound ester

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for total and phosphorylated forms of PKC, ERK, IκB, etc.

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and control cells and determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and detect the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total protein levels.

In Vivo Tumor Xenograft Model

This protocol describes the use of a mouse xenograft model to evaluate the anti-cancer efficacy of this compound esters in a living organism. [12][13][14] Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line

-

Tigilanol tiglate (or other this compound ester) formulation for injection

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer the this compound ester (e.g., via intratumoral injection) or a vehicle control.

-

Monitoring: Measure the tumor volume with calipers at regular intervals. Monitor the body weight and overall health of the mice.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

-

Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-cancer efficacy of the this compound ester.

Experimental Workflow Visualization

The investigation of the pharmacological properties of naturally occurring this compound esters typically follows a structured workflow, from initial discovery to preclinical evaluation.

dot

Caption: A typical experimental workflow for the discovery and pharmacological evaluation of this compound esters.

Conclusion

Naturally occurring this compound esters represent a rich and diverse source of pharmacologically active compounds with significant therapeutic potential. Their ability to potently and specifically modulate PKC signaling pathways makes them valuable tools for both basic research and drug discovery. While the tumor-promoting properties of some phorbol esters have been a historical focus, the discovery of non-tumor-promoting analogues with potent anti-cancer and anti-HIV activities has opened new avenues for therapeutic development. The continued investigation of these complex natural products, guided by the robust experimental methodologies outlined in this guide, holds great promise for the development of novel and effective treatments for a range of human diseases.

References

- 1. This compound and daphnane diterpenoids from Thymelaeaceae family: chemistry, biological activity, and potential in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activation of PKC supports the anticancer activity of tigilanol tiglate and related epoxytiglianes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news.stanford.edu [news.stanford.edu]

- 5. Protein kinase C and cancer: what we know and what we do not - PMC [pmc.ncbi.nlm.nih.gov]

- 6. B-Cell Receptor- and Phorbol Ester-Induced NF-κB and c-Jun N-Terminal Kinase Activation in B Cells Requires Novel Protein Kinase C's - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. benchchem.com [benchchem.com]

- 10. bio-rad.com [bio-rad.com]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. ar.iiarjournals.org [ar.iiarjournals.org]

The Double-Edged Sword: An In-depth Toxicological Profile of Tigliane Compounds

For Researchers, Scientists, and Drug Development Professionals

Tigliane diterpenes, a class of polycyclic compounds predominantly found in the Euphorbiaceae and Thymelaeaceae plant families, represent a fascinating and complex area of toxicology and pharmacology. Historically known for their potent tumor-promoting and skin-irritant properties, recent research has unveiled their therapeutic potential, particularly in oncology and virology. This technical guide provides a comprehensive overview of the toxicological profile of this compound compounds, focusing on quantitative data, detailed experimental methodologies, and the core signaling pathways involved in their multifaceted biological activities.

Quantitative Toxicological Data

The toxicity of this compound compounds is highly structure-dependent. Minor modifications to the core structure can dramatically alter their biological and toxicological effects. The following tables summarize key quantitative data from various studies.

Table 1: Acute Toxicity Data

| Compound/Extract | Test Animal | Route of Administration | LD50 (mg/kg body mass) | 95% Confidence Limits (mg/kg) | Reference(s) |

| Phorbol Esters (from Jatropha curcas) | Male Swiss Hauschka mice | Intragastric | 27.34 | 24.90–29.89 | [1][2] |

Table 2: In Vitro Cytotoxicity Data

| Compound | Cell Line | Cancer Type | Assay | IC50 | Reference(s) |

| Phorbol Myristate Acetate (PMA) | Aspc-1 | Pancreatic Cancer | Not Specified | <1 ng/mL (1.6 nM) | [3] |

| Crotignoid A | HL-60 | Promyelocytic Leukemia | Not Specified | 1.61 μM | |

| Crodamoids 8, 9, and 15 | A549 | Lung Carcinoma | Not Specified | 0.9-2.4 μM | [4] |

| Crodamoids 8, 9, and 15 | HL-60 | Promyelocytic Leukemia | Not Specified | 0.9-2.4 μM | [4] |

| Eupneonoids A and B and analogues | A549 | Lung Carcinoma | Not Specified | 1.318 to 7.042 μM | [5] |

| Tigilanol Tiglate (EBC-46) | Various Human Cancer Lines | Melanoma, Squamous Cell Carcinoma, Breast, Prostate | Not Specified | 1 - 20 nM | [6] |

Table 3: Skin Irritation Data

| Compound | Animal Model | Endpoint | ID50 (Irritant Dose 50%) | Reference(s) |

| Phorbol Esters | LACA mice | Erythema on the ear | Varies depending on the specific ester | [7][8][9] |

Core Mechanism of Action: Protein Kinase C Activation

The primary molecular target of most biologically active this compound compounds is Protein Kinase C (PKC), a family of serine/threonine kinases that are central regulators of numerous cellular processes.[10][11] Tiglianes, such as the well-studied phorbol esters, are structural mimics of diacylglycerol (DAG), an endogenous activator of conventional and novel PKC isoforms.[10]

Binding of a this compound compound to the C1 domain of PKC induces its activation, leading to the phosphorylation of a multitude of downstream substrate proteins. This activation can trigger a cascade of cellular events, including inflammation, cell proliferation, differentiation, and apoptosis.[12][13] The specific biological outcome is highly dependent on the activated PKC isoform, the cellular context, and the duration of the activation signal.[12]

Some this compound compounds, like Tigilanol Tiglate (EBC-46), are believed to exert their anti-cancer effects through a sustained and specific activation of certain PKC isoforms, leading to hemorrhagic necrosis of tumors and an induced anti-tumor immune response.[14][15][16] Conversely, chronic activation of PKC by certain phorbol esters is linked to their tumor-promoting activity.

Figure 1: General signaling pathway of this compound compounds via PKC activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the toxicological profile of this compound compounds.

In Vivo Skin Irritation Assay (Mouse Ear Swelling Test)

This assay is a standard method to quantify the inflammatory potential of topically applied substances.

Objective: To determine the irritant dose 50 (ID50) of a this compound compound.

Materials:

-

Female LACA or similar strain mice.[7]

-

Test compound dissolved in acetone.

-

Micrometer or thickness gauge.

Procedure:

-

Prepare serial dilutions of the this compound compound in acetone.

-

Apply a small, fixed volume (e.g., 10-20 µL) of each dilution to the inner surface of one ear of a mouse. The contralateral ear receives the vehicle (acetone) alone as a control.

-

Observe the ears at various time points (e.g., 4, 24, 48 hours) for signs of erythema (redness) and edema (swelling).

-

Measure the thickness of both ears using a micrometer. The difference in thickness between the treated and control ear indicates the degree of swelling.

-

A positive irritant response is defined as a predetermined increase in ear thickness or a visible erythema score.

-

The ID50 is calculated using probit analysis of the dose-response data, representing the dose that causes a positive response in 50% of the animals.[7]

Figure 2: Workflow for the mouse ear skin irritation assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound compound on a specific cancer cell line.

Materials:

-

Cancer cell line of interest.

-

96-well cell culture plates.

-

Complete cell culture medium.

-

This compound compound stock solution (e.g., in DMSO).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[6]

-

Compound Treatment: Prepare serial dilutions of the this compound compound in cell culture medium and add them to the wells. Include vehicle-only controls.

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Figure 3: Workflow for the in vitro MTT cytotoxicity assay.

Protein Kinase C (PKC) Activation Assay

This protocol describes a method to assess PKC activation by observing its translocation or the phosphorylation of a downstream target.

Objective: To determine if a this compound compound activates PKC in a cellular context.

Materials:

-

Cell line expressing the PKC isoform(s) of interest.

-

This compound compound.

-

Cell lysis buffer with protease and phosphatase inhibitors.

-

Antibodies specific for the PKC isoform and/or a phosphorylated downstream target (e.g., phospho-MARCKS).

-

Western blotting equipment and reagents.

Procedure:

-

Cell Treatment: Culture cells to an appropriate confluency and treat them with the this compound compound at various concentrations and for different time points.

-

Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against the PKC isoform or the phosphorylated target protein.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate.

-

-

Analysis: An increase in the phosphorylation of the target protein or a shift in the subcellular localization of the PKC isoform (e.g., from cytosol to membrane fraction, which requires subcellular fractionation prior to western blotting) indicates PKC activation.[12]

Downstream Signaling Pathways

The activation of PKC by this compound compounds initiates a complex network of downstream signaling events. The specific pathways activated depend on the PKC isoform, cell type, and the nature of the this compound compound.

One critical downstream pathway involves the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway.[13][17] Activation of the PKC/ERK pathway can lead to changes in gene expression that regulate cell proliferation, survival, and differentiation.

Another important downstream effector is the transcription factor NF-κB, which plays a key role in the inflammatory response.[12] Activation of NF-κB can lead to the production of pro-inflammatory cytokines and chemokines.

The differential activation of these and other downstream pathways likely underlies the dual toxicological and therapeutic properties of this compound compounds.

Figure 4: Simplified overview of downstream signaling pathways activated by this compound-mediated PKC activation.

Conclusion

The toxicological profile of this compound compounds is intricate, characterized by a potent, structure-dependent mechanism of action centered on the activation of Protein Kinase C. This activation can lead to a spectrum of biological effects, ranging from severe toxicity, such as skin irritation and tumor promotion, to promising therapeutic outcomes, including anti-cancer and anti-viral activities. A thorough understanding of their quantitative toxicological parameters, the experimental methodologies for their assessment, and the complex signaling networks they modulate is crucial for the safe and effective development of this compound-based therapeutics. Further research into the isoform-specific activation of PKC by different this compound compounds will be key to unlocking their full therapeutic potential while mitigating their toxic effects.

References

- 1. cas.zju.edu.cn [cas.zju.edu.cn]

- 2. Toxicity of Jatropha curcas phorbol esters in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic action of phorbol esters on human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic this compound Diterpenoids from Croton damayeshu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic this compound diterpenoids from Euphorbia neorubella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. An assay procedure for the comparative irritancy testing of esters in the this compound and daphnane series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Biological assays for irritant tumor-initiating and -promoting activities: I. Kinetics of the irritant response in relation to the initiation-promoting activity of polyfunctional diterpenes representing this compound and some daphnane types - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phorbol esters: structure, biological activity, and toxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 12. Activation of PKC supports the anticancer activity of tigilanol tiglate and related epoxytiglianes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 12-Deoxyphorbol Esters Induce Growth Arrest and Apoptosis in Human Lung Cancer A549 Cells Via Activation of PKC-δ/PKD/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. qbiotics.com [qbiotics.com]

- 15. Phase I dose-escalation study to determine the safety, tolerability, preliminary efficacy and pharmacokinetics of an intratumoral injection of tigilanol tiglate (EBC-46) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Protein kinase C and downstream signaling pathways in a three-dimensional model of phorbol ester-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Distribution of Tigliane Diterpenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigliane diterpenes are a class of polycyclic compounds characterized by a distinctive 5/7/6/3 fused tetracyclic ring system.[1] Found predominantly in the plant families Euphorbiaceae and Thymelaeaceae, these natural products have garnered significant attention from the scientific community due to their potent and diverse biological activities.[1] These activities range from tumor promotion to anti-cancer and anti-HIV properties, making them valuable tools for pharmacological research and potential leads for drug development.[1][2]

At the molecular level, the biological effects of many this compound diterpenes are mediated through their interaction with Protein Kinase C (PKC), a family of serine/threonine kinases that play a crucial role in cellular signal transduction.[1][3] By mimicking the endogenous ligand diacylglycerol (DAG), these compounds can activate PKC, leading to a cascade of downstream signaling events that influence cell proliferation, differentiation, apoptosis, and immune responses.[1][3]

This technical guide provides a comprehensive overview of the natural sources, distribution, and extraction of this compound diterpenes. It includes quantitative data on their occurrence, detailed experimental protocols for their isolation and characterization, and a visualization of their primary signaling pathway.

Natural Sources and Distribution

This compound diterpenes are characteristically distributed in plants of the Euphorbiaceae and Thymelaeaceae families.[1] While the Euphorbiaceae family is a major source of a wide variety of these compounds, those found in the Thymelaeaceae family often exhibit unique oxidative modifications. The table below summarizes the distribution and yield of some of the most well-studied this compound diterpenes.

Table 1: Quantitative Distribution of Notable this compound Diterpenes in Natural Sources

| Compound Name | Plant Source | Family | Plant Part | Concentration / Yield | References |

| Tigilanol Tiglate (EBC-46) | Fontainea picrosperma | Euphorbiaceae | Kernels (High-producing individuals) | Up to 7% of dry weight (total this compound esters) | [3] |

| Fontainea picrosperma | Euphorbiaceae | Leaves (High-producing individuals) | >0.039% of dry weight | [3][4] | |

| Prostratin | Homalanthus nutans | Euphorbiaceae | Stem | 0.2 - 52.6 µg/g | [2][5] |

| Homalanthus nutans | Euphorbiaceae | Root | Median: 2.9 µg/g | [2][5] | |

| Homalanthus nutans | Euphorbiaceae | Leaf | Median: 2.5 µg/g | [2][5] | |

| Pimelea prostrata | Thymelaeaceae | Not Specified | First isolated from this species | [6] | |

| Phorbol Esters | Croton tiglium | Euphorbiaceae | Seeds | 5.2 mg/100g (PMA equivalent, unpurified) | [7] |

| Croton tiglium | Euphorbiaceae | Seeds | 1.59 ± 0.01 mg/g (PMA) | [8] |

Biosynthesis of this compound Diterpenes

The biosynthesis of the this compound skeleton is believed to originate from geranylgeranyl diphosphate (GGPP). Through a series of enzymatic cyclizations, GGPP is converted to casbene, which then undergoes further ring closures to form the lathyrane skeleton, a precursor to the this compound core structure. Subsequent oxidative modifications and esterifications give rise to the vast diversity of naturally occurring this compound diterpenes.

Experimental Protocols

The isolation and characterization of this compound diterpenes from their natural sources involve a multi-step process that typically includes extraction, chromatographic purification, and spectroscopic analysis.

Representative Experimental Workflow for Isolation and Purification

The following diagram outlines a general workflow for the extraction and purification of this compound diterpenes from plant material.

Detailed Methodologies

1. Plant Material Preparation and Extraction:

-

Preparation: The plant material (e.g., seeds, bark, leaves) is first dried to a constant weight and then ground into a fine powder to increase the surface area for efficient extraction.

-

Extraction: The powdered material is typically extracted with an organic solvent such as methanol, ethanol, or acetone at room temperature with agitation for a specified period. This process is often repeated multiple times to ensure complete extraction of the target compounds. The solvent is then evaporated under reduced pressure to yield the crude extract.

2. Purification:

-

Liquid-Liquid Partitioning: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common system is partitioning between a nonpolar solvent like n-hexane and a polar solvent like 90% aqueous methanol. The this compound diterpenes, being relatively nonpolar, will typically partition into the methanolic phase.

-

Column Chromatography: The enriched fraction is then subjected to column chromatography. Silica gel is commonly used as the stationary phase, with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate the compounds. Reversed-phase chromatography (e.g., C18) may also be employed.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by preparative reversed-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water or methanol and water.

3. Structure Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the purified compound is determined using a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments. The characteristic signals for the this compound skeleton, such as those for the gem-dimethylcyclopropane ring, are key identifiers.[1]

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound.

Signaling Pathway: Protein Kinase C Activation

The primary molecular target for many biologically active this compound diterpenes, such as phorbol esters and tigilanol tiglate, is the Protein Kinase C (PKC) family of enzymes. These compounds act as potent activators of conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms.

Upon binding to the C1 domain of PKC, this compound diterpenes induce a conformational change in the enzyme, leading to its translocation to the cell membrane and subsequent activation. Activated PKC then phosphorylates a wide range of downstream substrate proteins, initiating a cascade of signaling events that can lead to diverse cellular responses, including cell proliferation, apoptosis, and inflammation. The specific cellular outcome is dependent on the PKC isoforms activated, the cellular context, and the duration of the signal. For instance, tigilanol tiglate has been shown to activate a specific subset of PKC isoforms, including PKC-α, -βI, and -βII, which is crucial for its anti-cancer activity.[3] Prostratin, on the other hand, activates both conventional and novel PKC isoforms to exert its anti-HIV effects.[9]

Conclusion

The this compound diterpenes represent a structurally diverse and biologically significant class of natural products. Their characteristic distribution within the Euphorbiaceae and Thymelaeaceae plant families provides a rich source for the discovery of novel compounds with therapeutic potential. The ability of these molecules to potently and often selectively modulate the activity of Protein Kinase C isoforms underscores their importance as pharmacological tools and as starting points for the development of new drugs for a range of diseases, including cancer and HIV/AIDS. A thorough understanding of their natural sources, biosynthesis, and mechanisms of action, as provided in this guide, is essential for harnessing their full therapeutic potential.

References

- 1. Activation of distinct protein kinase C isozymes by phorbol esters: correlation with induction of interleukin 1 beta gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Reactivating latent HIV with PKC agonists induces resistance to apoptosis and is associated with phosphorylation and activation of BCL2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein kinase C and cancer: what we know and what we do not - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phorbol-ester-activated protein kinase C-alpha lacking phosphorylation at Ser657 is down-regulated by a mechanism involving dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of PKC supports the anticancer activity of tigilanol tiglate and related epoxytiglianes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phorbol ester-stimulated NF-kappaB-dependent transcription: roles for isoforms of novel protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of HIV receptor and co-receptor down-regulation by prostratin: role of conventional and novel PKC isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tigliane Core Structure and its Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tigliane diterpenes are a class of natural products characterized by a unique and complex tetracyclic carbon skeleton. First isolated from plants of the Euphorbiaceae and Thymelaeaceae families, these compounds have garnered significant attention in the scientific community due to their potent and diverse biological activities.[1][2][3] The archetypal member of this family is phorbol, and its various esters are renowned for their ability to potently modulate the activity of Protein Kinase C (PKC), a critical family of enzymes in cellular signal transduction.[2][4][5] This technical guide provides a comprehensive overview of the this compound core structure, its key functional groups, and the methodologies employed in its study, with a focus on aspects relevant to drug discovery and development.

The this compound Core Structure

The defining feature of the this compound diterpenoids is their rigid 5/7/6/3 fused tetracyclic ring system.[1][6] This intricate architecture, composed of rings A, B, C, and D, presents a significant synthetic challenge and is the foundation for the diverse biological activities observed within this class of molecules.[7][8]

-

Ring System: The core is a trans-fused 5/7/6 tricyclic system (rings A, B, and C) with a cis-fused cyclopropane ring (ring D).[6]

-

Stereochemistry: The this compound skeleton possesses multiple stereocenters, contributing to its complex three-dimensional structure and specific interactions with biological targets.

A key member of this family, phorbol, was first isolated in 1934 from croton oil.[5] Its complex structure was later elucidated in 1967.[5]

Key Functional Groups and Their Significance

The biological activity of this compound diterpenoids is intricately linked to the nature and substitution pattern of their functional groups. These moieties are critical for receptor binding and the modulation of downstream signaling pathways.

-

A-Ring: A characteristic feature of many biologically active tiglianes is an α,β-unsaturated ketone in the A-ring.[1][6]

-

Hydroxyl Groups: The this compound core is typically polyoxygenated, with hydroxyl groups commonly found at positions C-4, C-9, C-12, C-13, and C-20.[1][6] The hydroxyl group at C-20 is considered crucial for PKC activation.[9]

-

Ester Moieties: The hydroxyl groups at C-12, C-13, and C-20 are frequently esterified with various fatty acids.[4][10] The nature of these ester groups significantly influences the potency and selectivity of PKC activation. For instance, 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent tumor promoter, features a long-chain fatty acid at C-12 and a short-chain acetate group at C-13.[4][9]

-

D-Ring: The gem-dimethylcyclopropane ring (D-ring) is a hallmark of the this compound skeleton.[1][6]

Quantitative Data

Physicochemical Properties

The following table summarizes key physicochemical properties of phorbol and a representative phorbol ester, Phorbol 12,13-dibutyrate (PDBu).

| Property | Phorbol | Phorbol 12,13-dibutyrate (PDBu) | Reference(s) |

| Molecular Formula | C₂₀H₂₈O₆ | C₂₇H₃₈O₈ | [11] |

| Molecular Weight | 364.4 g/mol | 490.6 g/mol | [5][11] |

| XLogP3-AA | -0.8 | 2.1 | [5][11] |

Spectroscopic Data

The structural elucidation of this compound diterpenoids relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

Table 2: Characteristic ¹³C NMR Chemical Shifts (δc) for the this compound Core

| Carbon | Chemical Shift Range (ppm) | Notes | Reference(s) |

| C-3 (Ketone) | ~208-212 | α,β-unsaturated ketone in A-ring | [6] |

| C-15, C-16 (gem-dimethyl) | ~16-28 | Characteristic of the cyclopropane D-ring | [6] |

| C-17 (quaternary) | ~22-28 | Characteristic of the cyclopropane D-ring | [6] |

Note: Chemical shifts can vary depending on the specific substitution pattern and solvent.

While NMR is the primary tool for structure determination, X-ray crystallography has been used to confirm the absolute configuration of some this compound derivatives, although obtaining suitable crystals can be challenging due to their poor crystallinity.[6]

In Vitro Cytotoxicity of Tigilanol Tiglate

Tigilanol tiglate (EBC-46) is a novel this compound diterpenoid that has shown potent anti-cancer activity.[2][12] The following table summarizes its cytotoxic effects on various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀/EC₅₀ (nM) | Reference(s) |

| Various Human Cancer Lines | Melanoma, Squamous Cell Carcinoma (SCC), Breast, Prostate | 1 - 20 | [3] |

| SCC-15 | Squamous Cell Carcinoma | ~10 | [3] |

Experimental Protocols

Isolation and Purification of Tigilanol Tiglate from Fontainea picrosperma

Tigilanol tiglate is naturally sourced from the seeds of the Australian blushwood tree, Fontainea picrosperma.[13][14]

Protocol:

-

Extraction: Ground seeds are extracted with a solvent such as ethanol.[15]

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between a non-polar solvent (e.g., petroleum ether or hexane) and an aqueous alcohol solution (e.g., 80% methanol) to separate lipophilic compounds.[13][15]

-